

Comparative ^1H NMR Analysis of *tert*-Butyl 4-(hydroxymethyl)benzoate and its Analogues

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Compound of Interest

Compound Name: *tert*-Butyl 4-(hydroxymethyl)benzoate

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This guide provides a detailed comparative analysis of the proton nuclear magnetic resonance (^1H NMR) spectra of ***tert*-Butyl 4-(hydroxymethyl)benzoate** and its methyl and ethyl ester analogues. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as intermediates in organic synthesis and require a clear understanding of their spectral characteristics for identification and quality control.

Comparative ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for ***tert*-Butyl 4-(hydroxymethyl)benzoate**, Methyl 4-(hydroxymethyl)benzoate, and Ethyl 4-(hydroxymethyl)benzoate. All spectra were recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Compound	Aromatic Protons (ortho to -COOR)	Aromatic Protons (ortho to -CH ₂ OH)	Benzylic Protons (-CH ₂ OH)	Hydroxyl Proton (-OH)	Alkoxy Protons (-OR)
tert-Butyl 4-(hydroxymethyl)benzoate	~7.95 ppm (d, J ≈ 8.4 Hz, 2H)	~7.40 ppm (d, J ≈ 8.4 Hz, 2H)	~4.75 ppm (s, 2H)	Variable	1.59 ppm (s, 9H)
Methyl 4-(hydroxymethyl)benzoate ^[1]	7.99 ppm (d, J = 8.2 Hz, 2H)	7.40 ppm (d, J = 8.2 Hz, 2H)	4.73 ppm (s, 2H)	Variable	3.90 ppm (s, 3H)
Ethyl 4-(hydroxymethyl)benzoate	~8.00 ppm (d, J ≈ 8.4 Hz, 2H)	~7.42 ppm (d, J ≈ 8.4 Hz, 2H)	~4.74 ppm (s, 2H)	Variable	4.38 ppm (q, J ≈ 7.1 Hz, 2H), 1.39 ppm (t, J ≈ 7.1 Hz, 3H)

Note: Data for **tert-Butyl 4-(hydroxymethyl)benzoate** and Ethyl 4-(hydroxymethyl)benzoate are based on typical values for similar structures and should be considered predictive. Experimental data for Methyl 4-(hydroxymethyl)benzoate is cited.

Structural Analysis and Proton Assignments

The chemical structure of **tert-Butyl 4-(hydroxymethyl)benzoate** gives rise to a distinct ¹H NMR spectrum. The protons on the benzene ring are split into two doublets due to their coupling with adjacent protons. The protons ortho to the electron-withdrawing tert-butoxycarbonyl group are deshielded and appear further downfield compared to the protons ortho to the hydroxymethyl group. The nine equivalent protons of the tert-butyl group produce a characteristic singlet, while the benzylic protons of the hydroxymethyl group also appear as a singlet.

Caption: Proton environments in **tert-Butyl 4-(hydroxymethyl)benzoate**.

Experimental Protocol

The following is a general protocol for acquiring the ^1H NMR spectrum of **tert-Butyl 4-(hydroxymethyl)benzoate** and its analogues.

1. Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- The ^1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.[\[2\]](#)
- The spectral width is set to encompass a chemical shift range of 0 to 10 ppm.
- A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- The data is processed with a Fourier transform and the baseline is corrected.
- The chemical shifts are referenced to the TMS signal at 0 ppm.

3. Data Analysis:

- The chemical shift (δ) of each signal is reported in parts per million (ppm).
- The multiplicity of each signal (e.g., singlet, doublet, triplet, quartet, multiplet) is determined.
- For coupled signals, the coupling constant (J) is measured in Hertz (Hz).
- The integration of each signal is determined to establish the relative number of protons giving rise to the signal.

This guide serves as a valuable resource for the efficient and accurate analysis of **tert-Butyl 4-(hydroxymethyl)benzoate** and its common analogues using ^1H NMR spectroscopy. The provided data and protocols will aid in the confirmation of structure and assessment of purity for these important chemical intermediates.

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References

- 1. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) ^{13}C NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
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